molecular formula C10H6ClN5O B184298 5-Azido-4-chloro-2-phenylpyridazin-3-one CAS No. 1503-68-0

5-Azido-4-chloro-2-phenylpyridazin-3-one

Cat. No.: B184298
CAS No.: 1503-68-0
M. Wt: 247.64 g/mol
InChI Key: PXDKCEJJDZPWLF-UHFFFAOYSA-N
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Description

5-Azido-4-chloro-2-phenylpyridazin-3-one (CAS: 1503-68-0) is a pyridazinone derivative with the molecular formula C₁₀H₆ClN₅O and a molecular weight of 247.64 g/mol. The compound features a phenyl group at position 2, a chlorine atom at position 4, and an azido (-N₃) substituent at position 5. Its structure lacks H-bond donors but has four H-bond acceptors, primarily from the carbonyl oxygen and azido group . This azide-functionalized pyridazinone is of interest in synthetic chemistry due to the reactivity of the azido group, which enables applications in click chemistry and bioconjugation.

Properties

CAS No.

1503-68-0

Molecular Formula

C10H6ClN5O

Molecular Weight

247.64 g/mol

IUPAC Name

5-azido-4-chloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C10H6ClN5O/c11-9-8(14-15-12)6-13-16(10(9)17)7-4-2-1-3-5-7/h1-6H

InChI Key

PXDKCEJJDZPWLF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl

Other CAS No.

1503-68-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-4-chloro-2-phenylpyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-phenyl-3(2H)-pyridazinone as the starting material.

    Azidation Reaction: The introduction of the azido group (-N3) is achieved through a nucleophilic substitution reaction. Sodium azide (NaN3) is commonly used as the azide source.

    Reaction Conditions: The reaction is usually carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Nucleophiles: Amines, thiols

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

    Catalysts: Palladium on carbon (Pd/C)

Major Products Formed

    Reduction: 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone

    Substitution: Various substituted derivatives depending on the nucleophile used

    Cycloaddition: Triazole derivatives

Scientific Research Applications

5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azido-4-chloro-2-phenylpyridazin-3-one is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, the azido group can undergo bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules.

Comparison with Similar Compounds

Table 1: Comparison of Pyridazinone Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Reactivity Profile
This compound 2-Ph, 4-Cl, 5-N₃ 247.64 0 4 High (azide cycloaddition, thermal decomposition)
5-Chloro-6-phenylpyridazin-3(2H)-one 5-Cl, 6-Ph 206.63 1 2 Moderate (nucleophilic substitution at Cl)
5-Chloro-6-phenyl-2-methylpyridazin-3(2H)-one 2-Me, 5-Cl, 6-Ph 220.65 0 2 Low (alkyl substitution stabilizes structure)
  • Substituent Effects: The azido group in the target compound introduces high reactivity, enabling Huisgen cycloaddition (click chemistry) and photolytic decomposition. In contrast, chloro-substituted analogs (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) undergo slower nucleophilic substitutions . The 2-phenyl group in the target compound eliminates H-bond donor capacity (vs. NH in 3(2H)-pyridazinones), reducing solubility in polar solvents but enhancing lipophilicity .

Research Findings and Implications

  • Reactivity: The azido group’s versatility in click chemistry positions the target compound as a superior building block for bioconjugation compared to non-azido analogs.
  • Biological Activity: While specific data are absent in the provided evidence, chloro- and phenyl-substituted pyridazinones are known for kinase inhibition and antibacterial activity. The azido group’s metabolic stability could enhance pharmacokinetic profiles .

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